5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione
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Overview
Description
5-Isopropoxy-[1,2]dithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse pharmacological activities, including antioxidant, chemotherapeutic, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxy-[1,2]dithiole-3-thione can be achieved through several methods. One common approach involves the reaction of 3,4-bis(isopropylamino)-1,2,5-oxadiazole with disulfur dichloride . Another method includes the defluorinative thioannulation of trifluoropropynes with sulfur . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of 1,2-dithiole-3-thiones, including 5-isopropoxy-[1,2]dithiole-3-thione, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of elemental sulfur and disulfur dichloride in these processes is common .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-[1,2]dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in redox processes .
Common Reagents and Conditions: Common reagents used in the reactions of 5-isopropoxy-[1,2]dithiole-3-thione include thiols, dithiothreitol, and glutathione . These reactions often occur under physiologically relevant conditions, such as in the presence of oxygen and at specific pH levels.
Major Products Formed: The major products formed from the reactions of 5-isopropoxy-[1,2]dithiole-3-thione depend on the type of reaction. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
5-Isopropoxy-[1,2]dithiole-3-thione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other sulfur-containing compounds . In biology and medicine, it has been studied for its potential antioxidant and chemoprotective properties . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases .
Mechanism of Action
The mechanism of action of 5-isopropoxy-[1,2]dithiole-3-thione involves the activation of the Nrf2/Keap1 signaling pathway . This pathway is crucial for the induction of phase II detoxification enzymes, which help protect cells from oxidative stress and damage . The compound interacts with sulfhydryl groups in Keap1, leading to the dissociation of Keap1 from Nrf2 and subsequent activation of Nrf2 .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-isopropoxy-[1,2]dithiole-3-thione include 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (oltipraz), anethole dithiolethione, and 5-tert-butyl-3H-1,2-dithiole-3-thione . These compounds share the 1,2-dithiole-3-thione core structure and exhibit similar pharmacological activities.
Uniqueness: What sets 5-isopropoxy-[1,2]dithiole-3-thione apart from its analogs is its unique isopropoxy substituent, which can influence its chemical reactivity and biological activity . This structural variation may result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development .
Properties
CAS No. |
62000-86-6 |
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Molecular Formula |
C6H8OS3 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-propan-2-yloxydithiole-3-thione |
InChI |
InChI=1S/C6H8OS3/c1-4(2)7-5-3-6(8)10-9-5/h3-4H,1-2H3 |
InChI Key |
CAWXLPJPSLUGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=S)SS1 |
Origin of Product |
United States |
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